molecular formula C7H6F2O2 B1306889 2,6-Difluoro-3-methoxyphenol CAS No. 886498-60-8

2,6-Difluoro-3-methoxyphenol

Cat. No. B1306889
CAS RN: 886498-60-8
M. Wt: 160.12 g/mol
InChI Key: UOVAWRHEABQHGR-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 .


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-3-methoxyphenol is 1S/C7H6F2O2/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3,10H,1H3 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

2,6-Difluoro-3-methoxyphenol is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis of Bioactive Natural Products

Phenol derivatives like 2,6-Difluoro-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with a variety of functional groups, which can impart specific properties to these compounds .

Production of Conducting Polymers

2,6-Difluoro-3-methoxyphenol can be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics and energy industries .

Antioxidants

m-Aryloxy phenols, a category that includes 2,6-Difluoro-3-methoxyphenol, have been found to have potential antioxidant activities . This makes them useful in various industries, including food preservation and cosmetics .

Ultraviolet Absorbers

These compounds can also act as ultraviolet absorbers . This property makes them valuable in the production of sunscreens and other products designed to protect against UV radiation .

Flame Retardants

2,6-Difluoro-3-methoxyphenol can be used as a flame retardant . It can improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings .

Anti-tumor and Anti-inflammatory Effects

Research has shown that m-aryloxy phenols may have potential anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in the development of new drugs and therapies .

Production of Plastics, Adhesives, and Coatings

2,6-Difluoro-3-methoxyphenol is commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Catalyst in Demethylation Reactions

The use of 2,6-Difluoro-3-methoxyphenol as a catalyst in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols . This can enhance the outcome of organic reactions .

Safety and Hazards

2,6-Difluoro-3-methoxyphenol is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Phenol derivatives, including 2,6-Difluoro-3-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

properties

IUPAC Name

2,6-difluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVAWRHEABQHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394989
Record name 2,6-Difluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methoxyphenol

CAS RN

886498-60-8
Record name 2,6-Difluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-difluoro-3-methoxy-phenylboronic acid (10.0 g, 0.053 mol) in tetrahydrofuran (160 mL) was added glacial acetic acid (60 mL). The resulting mixture was cooled to 0° C. before hydrogen peroxide (50% aqueous solution, 8 mL) was added. The resulting mixture was allowed to come to room temperature and stirred for 120 h. The mixture was evaporated and the residue was dissolved in ethyl acetate, washed with hydrochloric acid (0.5N), water and brine. The organic phase was dried, filtered and evaporated which afforded 2,6-difluoro-3-methoxy-phenol (7.50 g, 88%) as a pale brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

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